1-Phenyl-3-(1-phenylpropyl)urea

CRAC channel ORAI1 inhibitor Ca2+ influx

Researchers requiring ORAI1-specific calcium channel inhibition face potency and cytotoxicity trade-offs with achiral or non-ethyl analogs. This 1,3-disubstituted urea with a chiral α-ethyl benzylic center provides the optimal balance. - Racemate IC50 of 3.25 μmol/L with only 9.49% cytotoxicity at 10 μmol/L. - Enables ORAI1 vs. ORAI2 pathway dissection; achieves 85.82% IL-2 suppression at 10 μmol/L. - Supplied with InChI-verified regioisomer identity to exclude inactive linear analog contamination.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B4897948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(1-phenylpropyl)urea
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19)
InChIKeyKXRHTXNSZHOAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(1-phenylpropyl)urea: Chiral Urea Scaffold with Validated CRAC Channel and sEH Inhibitor Activity for Immune and Cardiovascular Research Procurement


1-Phenyl-3-(1-phenylpropyl)urea (N-phenyl-N'-(1-phenylpropyl)urea; C16H18N2O; MW 254.33 g/mol) is a 1,3-disubstituted urea featuring a chiral center at the benzylic carbon of the 1-phenylpropyl substituent . It belongs to the phenylalkylurea class that has been characterized as a calcium release-activated calcium (CRAC) channel inhibitor targeting ORAI1 [1] and as a scaffold for enantioselective soluble epoxide hydrolase (sEH) inhibition [2]. Unlike achiral or linear-regioisomer analogs, the α-ethyl substituent and resultant stereochemistry at the benzylic position confer quantifiable differentiation in target potency, enantioselectivity, and selectivity profile, making it a non-interchangeable chemical tool for ion channel and epoxide hydrolase research programs.

Why 1-Phenyl-3-(1-phenylpropyl)urea Cannot Be Replaced by Linear Isomers or Achiral Phenylurea Analogs


Generic substitution among phenylurea derivatives fails because the α-alkyl chain length at the benzylic position directly governs both CRAC channel inhibitory potency and cytotoxic burden. The methyl analog (1-phenyl-3-(1-phenylethyl)urea, R1 = Me) exhibits only 7.05% Ca2+ influx inhibition at 10 μmol/L, rendering it essentially inactive, while extending to n-propyl (R1 = nPr) achieves 74.09% inhibition but elevates cytotoxicity to 47.65% at 10 μmol/L compared to 9.49% for the ethyl-bearing target compound [1]. Furthermore, the linear regioisomer 1-phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2) lacks the chiral benzylic center entirely, precluding enantioselective target engagement . The S-enantiomer of the α-ethyl scaffold is approximately 10-fold more potent than the R-enantiomer (IC50 0.75 vs. 7.60 μmol/L), and the racemate shows intermediate potency (3.25 μmol/L) [1]. Substituting with an achiral or differently alkylated analog therefore risks either complete loss of activity, altered target selectivity, or unacceptable cytotoxicity in immune cell assays.

Quantitative Differentiation Evidence for 1-Phenyl-3-(1-phenylpropyl)urea Against Closest Structural Analogs


CRAC Channel Ca2+ Influx Inhibition: α-Ethyl Substituent Delivers Optimal Potency-to-Cytotoxicity Ratio Versus Methyl, n-Propyl, and n-Butyl Analogs

In a head-to-head SAR series evaluating α-position alkyl substituents (R1) on the benzylic carbon of 1-phenyl-3-(1-phenylalkyl)urea derivatives, the α-ethyl analog (target compound scaffold) exhibited an IC50 of 3.25 ± 0.17 μmol/L for inhibition of Ca2+ influx through CRAC channels in HEK293 cells co-expressing ORAI1 and STIM1, with maximal inhibition (Imax) of 82.50% [1]. The α-methyl analog (2b, R1 = Me) showed only 7.05% inhibition at 10 μmol/L, representing a >10-fold loss of activity [1]. The α-n-propyl analog (2c, R1 = nPr) achieved 74.09% inhibition at 10 μmol/L but with cytotoxicity of 47.65% at 10 μmol/L and 94.82% at 30 μmol/L, compared to only 9.49% and 51.17% cytotoxicity for the ethyl analog at the same concentrations [1]. The α-n-butyl analog (2d, R1 = nBu) showed further reduced efficacy (48.86% inhibition) with comparable cytotoxicity (48.41% at 10 μmol/L) [1]. The S-enantiomer of the α-ethyl compound (2e) achieved an IC50 of 0.75 ± 0.02 μmol/L, while the R-enantiomer (2f) showed an IC50 of 7.60 ± 0.24 μmol/L, a 10.1-fold difference [1]. The racemate (compound 1) also demonstrated IC50 values of approximately 0.2 μmol/L against constitutively opened MSS channels and 0.38 μmol/L against O1S1 channels, confirming ORAI1-dependent activity [1].

CRAC channel ORAI1 inhibitor Ca2+ influx immunomodulation store-operated calcium entry

ORAI1 Target Selectivity: Specific Inhibition of ORAI1-Containing CRAC Channels Over ORAI2 Confers Defined Mechanism of Action

The α-ethyl phenylurea scaffold (compound 1) was demonstrated to specifically inhibit CRAC channels containing ORAI1 while showing no inhibitory activity against ORAI2-containing channels [1]. In patch clamp electrophysiology experiments, 10 μmol/L of compound 1 inhibited 47.00% of the O1S1 (ORAI1+STIM1) current but did not inhibit O2S1 (ORAI2+STIM1) channels at all [1]. This contrasts with reference CRAC inhibitors such as SKF96365 (IC50 ~4 μmol/L), 2-APB, and YM58483 (IC50 ~150 nmol/L after 24 h preincubation; ~10 μmol/L immediately), which are known to interfere with multiple transport processes and lack ORAI subtype selectivity [1]. The specific targeting of ORAI1 was further confirmed using the STIM1-free V102A mutant channel, where 10 μmol/L of compound 1 completely inhibited both the calcium level and current, demonstrating that the target protein is ORAI1 itself, not STIM1 [1]. This ORAI1 selectivity is significant because STIM1 mutations are associated with immunodeficiency and autoimmunity syndromes, whereas ORAI1 mutations cause a more restricted clinical phenotype, suggesting that ORAI1-selective inhibitors may carry fewer off-target liabilities [1].

ORAI1 selectivity CRAC channel ion channel pharmacology target specificity immune disorder

Enantioselective sEH Inhibition: Chiral Benzylic Center Enables Up to 125-Fold Enantiomer Discrimination in Related 1-(α-Alkyl-α-phenylmethyl)-3-(3-phenylpropyl)urea Series

In the structurally related 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)urea series evaluated by Manickam et al. (2016), enantiomers with a stereocenter adjacent to the urea nitrogen demonstrated wide-ranging selectivity differences of up to 125-fold, with the most potent S-configuration enantiomers achieving IC50 values as low as 13 nM against human soluble epoxide hydrolase (sEH) [1]. The S-configuration with a planar phenyl and small alkyl group at the α-position was identified as crucial for both activity and enantioselectivity, while restriction of free rotation of the two α-groups by fused bicyclic moieties (indan-1-yl or 1,2,3,4-tetrahydronaphthalen-1-yl) abolished enantiomer discrimination despite increasing potency [1]. All tested ureas in this series were proven to be specific sEH inhibitors without inhibitory activity against microsomal epoxide hydrolase (mEH) [1]. The (S)-1-(1-phenylpropyl)-3-(3-phenylpropyl)urea analog, which shares the identical α-ethyl-α-phenylmethyl stereochemistry with the target compound, is documented in the BRENDA enzyme database as an sEH ligand with 6% activation at 0.01 mM, indicating context-dependent functional activity [2].

soluble epoxide hydrolase sEH inhibitor enantioselectivity EETs cardiovascular

Structural Differentiation from Linear Regioisomer: Branched 1-Phenylpropyl Versus Linear 3-Phenylpropyl Substitution Determines Chiral Center Presence

The target compound 1-phenyl-3-(1-phenylpropyl)urea (branched, chiral) and its linear regioisomer 1-phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2, achiral) share identical molecular formula (C16H18N2O) and molecular weight (254.33 g/mol) but differ fundamentally in the position of the phenyl substituent on the propyl chain . The branched isomer places the phenyl group at the 1-position of the propyl chain, creating a chiral benzylic carbon with an ethyl substituent, whereas the linear isomer places the phenyl at the 3-position, resulting in an achiral molecule . This regioisomeric difference has profound pharmacological consequences: in the CRAC channel inhibitor SAR series, the α-ethyl (branched) substitution was essential for activity, while the unsubstituted benzyl analog (2a, R1 = H, analogous to removing the ethyl group) showed only 0.92% inhibition at 10 μmol/L [1]. The linear 3-phenylpropyl analog has been reported as a cardiac myosin ATPase activator scaffold (compound 1 in Manickam et al., 2017: 1-phenethyl-3-(3-phenylpropyl)urea, cardiac myosin ATPase activation at 10 μM = 51.1%) rather than a CRAC channel or sEH inhibitor, underscoring how regioisomerism redirects biological target engagement [2].

regioisomer comparison chiral urea structural differentiation medicinal chemistry procurement specification

S-Enantiomer Potency Advantage: Stereospecific Synthesis Required for Sub-Micromolar CRAC Channel Inhibition

Within the α-ethyl phenylurea series, stereochemistry at the benzylic carbon is a critical determinant of CRAC channel inhibitory potency. The S-enantiomer (compound 2e) achieved an IC50 of 0.75 ± 0.02 μmol/L with Imax of 77.71%, while the R-enantiomer (compound 2f) exhibited an IC50 of 7.60 ± 0.24 μmol/L with Imax of 67.99% [1]. This represents a 10.1-fold potency advantage for the S-configuration. The racemate (compound 1) showed intermediate potency (IC50 3.25 ± 0.17 μmol/L), confirming that enantiomeric purity directly governs pharmacological activity [1]. Cytotoxicity also showed stereochemical dependence: the S-enantiomer displayed 19.83% cytotoxicity at 10 μmol/L versus 22.41% for the R-enantiomer, with both being higher than the racemate (9.49%), suggesting that enantiopure preparations may differentially engage off-target pathways [1]. The same stereochemical preference was observed in the complement inhibitor series, where the S-configuration of the chiral center was described as 'very critical' for hemolytic assay activity [2]. These findings establish that stereochemically undefined or racemic preparations of 1-phenyl-3-(1-phenylpropyl)urea represent a different pharmacological entity from enantiopure material.

enantioselective synthesis chiral resolution S-enantiomer CRAC channel stereochemistry-activity relationship

IL-2 Production Inhibition in Jurkat T-Cells: Functional Immune Modulation Correlates with CRAC Channel Blockade

Functional immune modulation by compound 1 was demonstrated through inhibition of interleukin-2 (IL-2) production in Jurkat T-cells. At 10 μmol/L, compound 1 inhibited IL-2 production by 85.82% [1]. The S-enantiomer (2e) showed comparable IL-2 inhibition at 87.57%, while the R-enantiomer (2f) showed 82.23% at the same concentration [1]. However, when comparing potency at the IC50 level for Ca2+ influx inhibition, the S-enantiomer (IC50 0.75 μmol/L) achieves CRAC channel blockade at substantially lower concentrations than the racemate (IC50 3.25 μmol/L), implying that enantiopure material would suppress IL-2 production at lower exposure levels [1]. By comparison, the control inhibitor YM58483 requires 24-hour preincubation to achieve IC50 of ~150 nmol/L for CRAC channel inhibition, whereas compound 1 is immediately active upon addition [1]. The structurally related N,N'-disubstituted derivatives (series 5) were designed to maintain IL-2 inhibition while reducing cytotoxicity, indicating that the urea NH groups are not strictly required for immune modulatory activity and that further functional optimization of the scaffold is possible [1].

IL-2 inhibition T-cell activation immunosuppression CRAC channel Jurkat

Validated Application Scenarios for 1-Phenyl-3-(1-phenylpropyl)urea Based on Quantitative Differentiation Evidence


ORAI1-Selective Chemical Probe for Dissecting CRAC Channel Signaling in T-Cell Immunology

The ORAI1-specific inhibition profile documented for compound 1 [1] supports its use as a chemical biology probe to distinguish ORAI1-dependent from ORAI2-dependent store-operated calcium entry in immune cells. Unlike non-selective tools such as SKF96365 or 2-APB, this compound does not inhibit ORAI2-containing channels, enabling clean dissection of ORAI1-mediated signaling. The racemate provides an IC50 of 3.25 μmol/L with low acute cytotoxicity (9.49% at 10 μmol/L), while the S-enantiomer achieves sub-micromolar potency (IC50 0.75 μmol/L) for applications requiring maximal target engagement at minimal concentrations [1]. Functional validation through IL-2 suppression (85.82% at 10 μmol/L) confirms that CRAC channel blockade translates to T-cell effector function modulation [1].

Enantioselective sEH Inhibitor Development Using the Chiral 1-Phenylpropylurea Pharmacophore

The chiral benzylic carbon in the 1-phenylpropyl substituent serves as the stereochemical determinant for sEH inhibitor potency and enantioselectivity, as established by the Manickam et al. (2016) series where S-enantiomers achieved IC50 values as low as 13 nM with up to 125-fold enantiomer discrimination [2]. Researchers developing sEH inhibitors for cardiovascular, inflammatory, or diabetic indications can use enantiopure 1-phenyl-3-(1-phenylpropyl)urea or its close analogs as a starting scaffold, knowing that stereochemistry at the benzylic position is the primary driver of target engagement and that all tested ureas in this class are selective for sEH over mEH [2]. The documented BRENDA entry for (S)-1-(1-phenylpropyl)-3-(3-phenylpropyl)urea confirms enzyme-ligand interaction in biochemical assays [3].

Chain-Length SAR Reference Standard for Phenylalkylurea CRAC Channel Inhibitor Optimization

The comprehensive α-position SAR data from Zhang et al. (2015) establishes the α-ethyl (C2) substituent as the optimal balance point between CRAC channel inhibition and cytotoxicity, with shorter (methyl: 7.05% inhibition) and longer (n-propyl: 74.09% inhibition with 47.65% cytotoxicity; n-butyl: 48.86% inhibition with 48.41% cytotoxicity) chains demonstrating inferior therapeutic windows [1]. This makes 1-phenyl-3-(1-phenylpropyl)urea an essential reference compound for medicinal chemistry programs seeking to optimize the α-alkyl substituent in phenylalkylurea CRAC channel inhibitors. The racemate provides a benchmark IC50 of 3.25 μmol/L against which novel analogs can be directly compared in the same assay system [1].

Regioisomer Verification Standard for Analytical and Quality Control in Urea Derivative Procurement

Because 1-phenyl-3-(1-phenylpropyl)urea (branched, chiral) and 1-phenyl-3-(3-phenylpropyl)urea (linear, achiral) share identical molecular formula (C16H18N2O) and molecular weight (254.33 g/mol) , analytical differentiation requires techniques sensitive to regioisomerism and stereochemistry, such as chiral HPLC, NMR, or X-ray crystallography. The branched isomer's distinct biological activity profile (CRAC channel/sEH inhibition) versus the linear isomer's reported cardiac myosin activation scaffold [4] provides a functional benchmark for confirming correct regioisomer identity. Procurement specifications should mandate InChI verification (InChI=1S/C16H18N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14) to distinguish the branched 1-phenylpropyl isomer from the linear 3-phenylpropyl isomer .

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